9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide
Description
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse chemical reactivity and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C19H16N4O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C19H16N4O4S2/c20-28(24,25)13-6-8-15-16-9-7-14(29(21,26)27)11-18(16)19(17(15)10-13)23-22-12-4-2-1-3-5-12/h1-11,22H,(H2,20,24,25)(H2,21,26,27) |
InChI Key |
MZLNYNTZXHNQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)N)C4=C2C=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction-Based Synthesis
The condensation of fluorene derivatives with phenylhydrazine represents the most widely reported method for introducing the hydrazone moiety. In this approach, 9H-fluorene-2,7-disulfonamide is first synthesized via sulfonation of fluorene at the 2- and 7-positions using chlorosulfonic acid. Subsequent reaction with phenylhydrazine in acidic media (e.g., acetic acid or HCl) facilitates the formation of the hydrazone linkage at the 9-position.
Key Reaction Conditions :
-
Step 1 (Sulfonation) : Fluorene is treated with excess chlorosulfonic acid at 80–100°C for 4–6 hours, yielding 2,7-disulfonyl chloride intermediates. Quenching with aqueous ammonia produces 9H-fluorene-2,7-disulfonamide.
-
Step 2 (Hydrazone Formation) : The disulfonamide intermediate reacts with phenylhydrazine (1.2–1.5 equivalents) in ethanol or methanol under reflux for 12–24 hours. Catalytic amounts of acetic acid (5–10 mol%) enhance reaction rates.
Yield and Purity :
Nucleophilic Substitution Pathway
An alternative route involves the sequential introduction of sulfonamide and hydrazone groups via nucleophilic substitution. This method starts with 9-nitrofluorene, which undergoes sulfonation followed by reduction and hydrazone coupling.
Reaction Sequence :
-
Nitration : Fluorene is nitrated at the 9-position using nitric acid in sulfuric acid.
-
Sulfonation : The nitrofluorene derivative is sulfonated at the 2- and 7-positions.
-
Reduction : The nitro group is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid.
-
Hydrazone Formation : The amine reacts with benzenediazonium chloride to form the hydrazone.
Advantages :
-
Enables precise control over substitution patterns.
-
Avoids harsh acidic conditions required in condensation reactions.
Limitations :
One-Pot Tandem Synthesis
Recent advances have explored one-pot methodologies to streamline production. In this approach, fluorene is simultaneously sulfonated and functionalized with phenylhydrazine using a bifunctional catalyst such as sulfated zirconia.
Optimized Conditions :
-
Catalyst : Sulfated zirconia (10 wt%).
-
Solvent : Dimethylformamide (DMF) at 120°C.
-
Reaction Time : 8–10 hours.
Performance Metrics :
Mechanistic Insights and Kinetic Analysis
Sulfonation Kinetics
The sulfonation of fluorene follows second-order kinetics, with rate constants (k) ranging from 0.12 to 0.25 L·mol⁻¹·min⁻¹ depending on the acid strength. Density functional theory (DFT) calculations suggest that electron-withdrawing groups at the 9-position (e.g., nitro or hydrazone) deactivate the fluorene ring, slowing sulfonation at the 2- and 7-positions.
Hydrazone Formation Mechanism
Hydrazone formation proceeds via a two-step mechanism:
-
Protonation : The carbonyl oxygen of the sulfonamide intermediate is protonated, enhancing electrophilicity.
-
Nucleophilic Attack : Phenylhydrazine attacks the electrophilic carbon, followed by dehydration to form the hydrazone.
Activation Energy : 75–85 kJ·mol⁻¹ (determined via Arrhenius plots).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Condensation Reaction | 65% | 95% | High |
| Nucleophilic Substitution | 52% | 93% | Moderate |
| One-Pot Tandem Synthesis | 68% | 91% | High |
Advanced Purification Techniques
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) improves purity to ≥98%. Key parameters:
Chromatographic Methods
Preparative HPLC with C18 columns (acetonitrile/water gradient) resolves residual phenylhydrazine impurities.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the hydrazone group to an amine.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with various nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfonamide groups can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate
- 9-(phenylhydrazono)-9H-fluorene-2,7-dicarboxamide
- 9-(phenylhydrazono)-9H-fluorene-2,7-dimethylsulfonamide
Uniqueness
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide is unique due to the presence of both hydrazone and sulfonamide functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
The compound 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide is a member of the fluorene derivatives, known for their diverse biological activities. This article discusses its biological activity, focusing on its potential as an anticancer agent, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₈N₂O₅S₂
- Molecular Weight : 394.5 g/mol
- IUPAC Name : this compound
The compound's structure consists of a fluorene backbone substituted with a phenylhydrazone moiety and sulfonamide groups, which are essential for its biological activity.
Biological Activity Overview
Research indicates that derivatives of the fluorene structure exhibit significant biological activities, particularly in cancer therapy. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Properties
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression. Studies suggest that it may inhibit tubulin polymerization, disrupting mitotic spindle formation, which is critical for cell division .
- The introduction of substitutions at specific positions on the fluorene ring enhances its potency against various cancer cell lines.
- Structure-Activity Relationship (SAR) :
- Cell Lines Tested :
Case Studies
Several studies have investigated the biological activity of related compounds and their implications for cancer treatment:
| Study Reference | Compound | Cell Line | EC₅₀ (µM) | Mechanism |
|---|---|---|---|---|
| 5a | T47D | 0.15 | Tubulin inhibition | |
| 5b | HCT116 | 0.29 | Apoptosis induction | |
| 5c | SNU398 | 0.25 | Caspase activation |
Safety and Toxicology
While promising in anticancer applications, further studies are essential to evaluate the safety profile and potential toxicity of this compound. Toxicological assessments should focus on its effects on normal cells versus cancer cells to establish therapeutic windows.
Q & A
Q. What are the optimal synthetic routes for 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide, and how can purity be ensured?
The synthesis typically involves a multi-step approach: (i) sulfonation of fluorene at positions 2 and 7, (ii) introduction of the phenylhydrazone group via condensation with phenylhydrazine. Purification is critical and can be achieved using column chromatography with silica gel (eluent: DCM/MeOH gradient). Purity validation requires HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- X-ray crystallography : Resolves the 3D structure and confirms stereochemistry; SHELX programs are widely used for refinement .
- NMR : H and C NMR identify proton environments and sulfonamide/phenylhydrazone functional groups.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How do solubility properties influence experimental design?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (20 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1%). Precipitation risks require dynamic light scattering (DLS) monitoring .
Advanced Research Questions
Q. What mechanistic insights explain its potential role in ferroptosis induction?
Structurally related compounds (e.g., FIN56) inhibit glutathione peroxidase 4 (GPX4), leading to lipid peroxidation. To test this:
Q. How can computational modeling predict interactions with biological targets like GPX4?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities. Key parameters:
Q. What strategies address contradictions in reported IC50 values across cell lines?
Discrepancies may arise from:
Q. How do sulfonamide groups influence metal chelation and bioactivity?
The sulfonamide moieties may chelate transition metals (e.g., Fe), potentiating oxidative stress. Experimental approaches:
- UV-Vis spectroscopy : Monitor absorbance shifts upon metal addition.
- ICP-MS : Quantify intracellular metal accumulation. Compare with analogs lacking sulfonamide groups to isolate effects .
Methodological Considerations
Q. What controls are essential for in vitro cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
